Cas no 783340-43-2 (3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride)
3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-,(1R,2S,3R,4S)-rel-
- (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
- diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- RAC-(1R,2S,3R,4S)-3-AMINO-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID XHCL
- RAC-(1R,2S,3R,4S)-3-AMINO-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, AldrichCPR
- CS-0455789
- 1820571-65-0
- rel-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 783340-43-2
- (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- AKOS006282772
- 3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride
-
- MDL: MFCD07783748
- Inchi: 1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10)/t3-,4+,5-,6+/m1/s1
- InChI Key: YKLWNGBAMDGQQX-MOJAZDJTSA-N
- SMILES: O1[C@H]2C=C[C@@H]1[C@@H](C(=O)O)[C@H]2N
Computed Properties
- Exact Mass: 155.05800
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.55000
- LogP: 0.05200
3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A128335-100mg |
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride |
783340-43-2 | 100mg |
$ 220.00 | 2022-06-08 | ||
| TRC | A128335-250mg |
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride |
783340-43-2 | 250mg |
$ 455.00 | 2022-06-08 | ||
| TRC | A128335-500mg |
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride |
783340-43-2 | 500mg |
$ 725.00 | 2022-06-08 | ||
| Apollo Scientific | OR307560-250mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
783340-43-2 | 250mg |
£146.00 | 2025-02-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294330-100 mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, |
783340-43-2 | 100MG |
¥978.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294330A-250 mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, |
783340-43-2 | 250MG |
¥2,489.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294330-100mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, |
783340-43-2 | 100mg |
¥978.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-294330A-250mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, |
783340-43-2 | 250mg |
¥2489.00 | 2023-09-05 | ||
| 1PlusChem | 1P005N77-100mg |
diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
783340-43-2 | 95% | 100mg |
$82.00 | 2024-04-21 | |
| A2B Chem LLC | AC62547-100mg |
Diexo-3-amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
783340-43-2 | 95% | 100mg |
$85.00 | 2024-04-19 |
3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride Suppliers
3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-Amino-7-oxabicyclo2.2.1hept-5-ene-2-carboxylic acid hydrochloride
Introduction to 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS No. 783340-43-2)
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, identified by its Chemical Abstracts Service (CAS) number 783340-43-2, is a structurally unique and pharmacologically significant compound that has garnered attention in the field of medicinal chemistry and drug discovery. This bicyclic heterocyclic acid derivative features a fused ring system with an amine and an oxygen atom, making it a versatile scaffold for designing molecules with potential biological activity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various chemical and biological assays.
The molecular framework of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride incorporates a seven-membered bicyclic structure, which is further functionalized by the presence of an amine group at the 3-position and a carboxylic acid moiety at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for modulating biological pathways. The oxabicyclo[2.2.1] core is known for its rigid conformation, which can be exploited to achieve high binding affinity in protein-ligand interactions.
In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic profiles. The amine and carboxylic acid functional groups in 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride provide multiple sites for chemical modification, allowing chemists to tailor the molecule for specific biological targets. For instance, the amine group can be used to form hydrogen bonds or participate in salt bridge interactions with protein residues, while the carboxylic acid can act as a proton acceptor or be converted into other bioisosteric groups such as esters or amides.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in inflammatory responses, pain signaling, and neurodegenerative diseases. Preliminary studies suggest that derivatives of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride may exhibit inhibitory activity against key enzymes such as cyclooxygenases (COX) or lipoxygenases, which are implicated in inflammation.
The hydrochloride salt form of this compound enhances its water solubility, which is a critical factor for pharmaceutical applications. Soluble derivatives are generally more amenable to formulation into oral or injectable medications, improving bioavailability and patient compliance. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale production and clinical trials.
Advances in computational chemistry have enabled researchers to predict the binding modes of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride with target proteins using molecular docking simulations. These studies have revealed that the compound can adopt multiple conformations depending on its interaction partners, providing insights into its potential as a lead compound for drug development. The ability to fine-tune its structure through rational design strategies has positioned this molecule as a promising candidate for further optimization.
In vitro experiments have demonstrated that certain derivatives of this compound exhibit dose-dependent effects on cellular pathways relevant to disease progression. For example, studies using mammalian cell lines have shown that modified analogs can modulate intracellular signaling cascades involved in apoptosis and cell proliferation. These findings underscore the importance of 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride as a starting point for developing small-molecule inhibitors with therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the bicycles efficiently while maintaining stereochemical integrity at crucial functional groups.
The growing body of research on 3-amino-7-oxabicyclo[2.2.1]heptane carboxylic acid hydrochloride (CAS No: 78334043) highlights its significance as a pharmacophore in medicinal chemistry。 Future studies are expected to explore its mechanism of action in greater detail and assess its suitability for clinical development。 The integration of experimental data with computational modeling will be essential in guiding the design of next-generation derivatives with improved pharmacological properties。
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